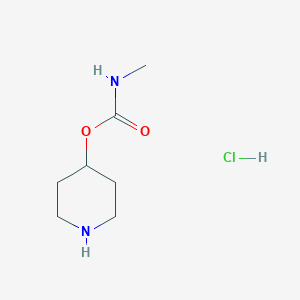

Piperidin-4-yl N-methylcarbamate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidin-4-yl N-methylcarbamate;hydrochloride is a chemical compound with the molecular formula C7H14N2O2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-yl N-methylcarbamate;hydrochloride typically involves the reaction of piperidine with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Piperidin-4-yl N-methylcarbamate;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-methylcarbamate derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of substituted piperidine compounds.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Piperidin-4-yl N-methylcarbamate;hydrochloride has demonstrated significant antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). In studies, it exhibited effective bactericidal activity at low concentrations comparable to established antibiotics such as vancomycin and linezolid. The compound was particularly potent against biofilm-forming strains, which are often resistant to conventional treatments .

| Bacterial Strain | Minimum Inhibitory Concentration (μg/mL) | Activity |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 - 3.125 | Strong bactericidal |

| Vancomycin-resistant Enterococcus faecium (VREfm) | 0.78 - 3.125 | Strong bactericidal |

| Staphylococcus epidermidis | 0.78 - 3.125 | Strong bactericidal |

| Gram-negative bacteria (e.g., E. coli) | Not effective | No activity |

Neuropharmacology

In the realm of neuropharmacology, this compound serves as a valuable scaffold for the development of compounds targeting the NAPE-PLD enzyme involved in the biosynthesis of bioactive lipids. Research indicates that modifications of this compound can lead to enhanced potency and selectivity for enzyme inhibition, making it a promising candidate for further pharmacological exploration .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have shown that specific modifications to its structure can significantly enhance its efficacy against target enzymes and pathogens:

- Modification of Substituents : Altering substituents on the piperidine ring has been shown to improve both lipophilicity and inhibitory potency.

- Conformational Restrictions : Introducing conformational constraints can lead to increased binding affinity to target proteins, enhancing biological activity.

Antibacterial Efficacy

A clinical study evaluated the efficacy of this compound against various bacterial strains in vitro. The results indicated that this compound not only inhibited growth but also reduced biofilm formation significantly, which is crucial for treating chronic infections associated with biofilm-producing bacteria.

Neuropharmacological Investigations

In vivo studies using animal models demonstrated that derivatives of this compound could modulate emotional behavior by affecting endocannabinoid signaling pathways through the inhibition of NAPE-PLD activity. This suggests potential therapeutic applications in treating mood disorders .

Wirkmechanismus

The mechanism of action of Piperidin-4-yl N-methylcarbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to altered biochemical pathways. The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Piperidin-4-yl N-methylcarbamate

- Piperidin-4-yl N-ethylcarbamate

- Piperidin-4-yl N-propylcarbamate

Uniqueness

Piperidin-4-yl N-methylcarbamate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it valuable in various research applications.

Biologische Aktivität

Piperidin-4-yl N-methylcarbamate;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth review of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a carbamate derivative that exhibits various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are essential for its application in organic synthesis and catalysis.

The compound primarily functions as an enzyme inhibitor, particularly affecting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the nervous system. Studies have shown that derivatives of carbamates can inhibit these enzymes with varying degrees of potency. For instance, certain N,N-diphenyl substituted carbamates demonstrated significant inhibition of AChE with IC50 values ranging from 1.60 to 311.0 µM .

Biological Activities

1. Enzyme Inhibition:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): this compound has been studied for its ability to inhibit AChE and BChE, which are crucial in the hydrolysis of acetylcholine, impacting neurotransmission . The inhibition of these enzymes can lead to increased levels of acetylcholine, which may be beneficial in treating conditions like Alzheimer's disease.

2. Antimicrobial Activity:

- Recent investigations have highlighted the antimicrobial properties of piperidine derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds similar to this compound exhibited strong bactericidal activity at low concentrations comparable to established antibiotics like vancomycin .

3. Anti-inflammatory Properties:

- The compound has also been explored for its anti-inflammatory effects, particularly through the inhibition of the NLRP3 inflammasome pathway. It has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Enzyme Inhibition

In a study evaluating various carbamate derivatives for AChE inhibition, this compound was found to exhibit moderate inhibitory activity compared to other derivatives. The structure–activity relationship indicated that modifications on the piperidine ring could enhance inhibitory potency .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antibacterial activity of piperidine derivatives against resistant strains. This compound demonstrated significant effectiveness against MRSA strains, with minimum inhibitory concentrations (MIC) comparable to those of last-resort antibiotics .

Research Findings

| Activity | Target | IC50/Effectiveness |

|---|---|---|

| AChE Inhibition | Acetylcholinesterase | IC50 = 38.98 µM for certain derivatives |

| BChE Inhibition | Butyrylcholinesterase | IC50 = 1.60 µM for selective compounds |

| Antimicrobial Activity | Gram-positive bacteria | MIC = 0.78 - 3.125 µg/mL against MRSA |

| Anti-inflammatory | NLRP3 inflammasome | Significant reduction in IL-1β release |

Eigenschaften

IUPAC Name |

piperidin-4-yl N-methylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-8-7(10)11-6-2-4-9-5-3-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURRDKNZNUOKEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OC1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.